molecular formula C₁₀H₅D₇O₆S B1152229 Propyl Paraben Sulfate-d7

Propyl Paraben Sulfate-d7

Cat. No.: B1152229
M. Wt: 267.31
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of Stable Isotope Analogs in Mechanistic Elucidation and Quantitative Analysis

Stable isotope analogs are indispensable for elucidating reaction mechanisms and for performing precise quantitative analysis. symeres.com In mechanistic studies, the substitution of an atom with a heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). symeres.comresearchgate.net By measuring the KIE, researchers can deduce the rate-limiting steps of a reaction and gain a deeper understanding of the transformation process. This is particularly valuable in studying enzyme-catalyzed reactions, such as those mediated by Cytochrome P450 enzymes in drug metabolism. researchgate.net

For quantitative analysis, stable isotope-labeled compounds are most frequently used as internal standards. clearsynth.compubcompare.ai In techniques like isotope dilution mass spectrometry, a known amount of the labeled compound is added to a sample. pubcompare.ai Because the labeled standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation and analysis, experiencing the same losses or variations. pubcompare.airesolvemass.ca By comparing the signal of the analyte to the signal of the known quantity of the internal standard, analysts can achieve highly accurate and precise quantification. clearsynth.com This method effectively corrects for matrix effects, where other components in a complex sample might interfere with the measurement, and compensates for variations in instrument response. clearsynth.comresolvemass.ca This approach is a cornerstone of modern bioanalytical methods, crucial for everything from pharmaceutical research and clinical diagnostics to forensic toxicology and metabolomics. pubcompare.aipubcompare.ai

Contextualization of Propyl Paraben Sulfate-d7 within Modern Analytical and Tracer Methodologies

This compound is a prime example of a deuterated stable isotope-labeled compound designed for use in advanced analytical methodologies. It is the deuterium-labeled analog of Propyl Paraben Sulfate (B86663). americanchemicalsuppliers.com Propylparaben (B1679720) itself is an antimicrobial preservative used in various products, and its metabolism in the body can lead to the formation of conjugates like Propylparaben Sulfate. medchemexpress.comnih.govmdpi.com

In research, particularly in fields like toxicology and metabolomics, there is a need to accurately measure the levels of such metabolites in biological matrices like plasma or urine. This compound serves as an ideal internal standard for the quantitative analysis of unlabeled Propyl Paraben Sulfate using highly sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS). resolvemass.caslu.se The seven deuterium (B1214612) atoms on the propyl group give it a distinct mass that is easily resolved from the natural compound by a mass spectrometer, while its chemical behavior remains nearly identical. americanchemicalsuppliers.com This allows for precise quantification, which is critical for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of propylparaben. acs.org

The table below outlines the key chemical properties of this compound.

PropertyValue
Compound Name This compound
Alternative Names 4-(Sulfooxy)benzoic Acid 1-Propyl Ester-d7
Molecular Formula C₁₀H₅D₇O₆S
Molecular Weight 267.31 g/mol

Data sourced from available chemical supplier information. americanchemicalsuppliers.com

Research Imperatives and Scholarly Contributions of Deuterated Standards

The use of deuterated standards like this compound is driven by the imperative for high-quality, reliable, and reproducible data in scientific research. clearsynth.com In analytical chemistry, precision and accuracy are paramount, and deuterated internal standards are vital for achieving this. clearsynth.compubcompare.ai They serve as robust calibration references and are essential for the validation of analytical methods, ensuring that a procedure is dependable and consistent. clearsynth.com

The contribution of deuterated standards to science is significant. They have revolutionized analytical chemistry by enabling measurement precision that was previously unattainable. pubcompare.ai This has had a profound impact on our understanding of chemical kinetics, metabolic tracing, and quantitative analysis across numerous disciplines. pubcompare.aipubcompare.ai In pharmaceutical research, these standards allow for the accurate measurement of drug metabolites, which is fundamental to developing safer and more effective drugs. researchgate.netresolvemass.ca In environmental science, they are used to monitor pollutants with high accuracy. clearsynth.com By providing a reliable means of quantification, deuterated standards underpin the validity of research findings and contribute to the advancement of knowledge in fields that rely on precise measurement of chemical compounds. clearsynth.compubcompare.ai

Properties

Molecular Formula

C₁₀H₅D₇O₆S

Molecular Weight

267.31

Synonyms

4-(Sulfooxy)benzoic Acid 1-Propyl Ester-d7

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Propyl Paraben Sulfate D7

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Propyl Paraben Scaffolds

The initial and most critical stage in the synthesis of Propyl Paraben Sulfate-d7 is the incorporation of seven deuterium atoms onto the propyl group of the propyl paraben scaffold. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions, which replace hydrogen atoms with their heavier isotope, deuterium.

Achieving regioselectivity—the control of where the deuterium atoms are placed on the molecule—is paramount. While the aromatic protons of the paraben's benzene ring can also undergo H-D exchange, specific conditions can be tailored to favor deuteration of the propyl chain.

One common approach involves the use of a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst. oup.com Transition metal catalysts, such as platinum on carbon (Pt/C), have demonstrated high efficiency in catalyzing H-D exchange reactions on aromatic compounds under mild conditions. oup.com For the propyl chain specifically, deuteration can be achieved by employing deuterated reagents that target the alkyl group. For instance, the synthesis of the propyl paraben itself can be adapted by using deuterated propanol (propanol-d7) in the esterification reaction with p-hydroxybenzoic acid. chemicalbook.comresearchgate.net This method ensures that the deuterium atoms are exclusively located on the propyl moiety.

Another technique involves the use of deuterated reducing agents to introduce deuterium into a precursor molecule. For example, a precursor with a carbonyl group on the propyl chain could be reduced with a deuterating agent like sodium borodeuteride (NaBD₄) to form a deuterated hydroxyl group, which can then be further modified.

The table below summarizes some regioselective deuteration techniques applicable to the synthesis of propyl paraben-d7.

TechniqueDeuterium SourceCatalyst/ReagentAdvantagesDisadvantages
Catalytic H-D Exchange Deuterium Oxide (D₂O)Platinum on Carbon (Pt/C)High deuterium incorporation efficiency. oup.comMay also lead to some deuteration on the aromatic ring.
Esterification with Deuterated Alcohol Propanol-d7Acid Catalyst (e.g., H₂SO₄)High regioselectivity for the propyl chain.Requires the synthesis or purchase of expensive deuterated propanol.
Reduction with Deuterated Reagents Sodium Borodeuteride (NaBD₄)N/AHigh regioselectivity for specific functional groups.Requires a suitable precursor molecule with a reducible group.

Catalyst Selection: The choice of catalyst can significantly influence the rate and selectivity of the H-D exchange. For example, rhodium and iridium complexes have also been shown to be effective catalysts for ortho-deuteration of aromatic compounds. researchgate.netacs.org

Temperature and Pressure: Higher temperatures generally increase the rate of H-D exchange. oup.com However, excessively high temperatures can lead to side reactions and decomposition of the starting material.

Reaction Time: The duration of the reaction must be sufficient to allow for complete or near-complete deuterium exchange.

Deuterium Source: The choice of deuterium source, such as D₂O or deuterium gas (D₂), can affect the reaction conditions and efficiency. oup.com D₂O is often preferred due to its lower cost and ease of handling. oup.com

Strategies for the Conjugation of Sulfate (B86663) Moieties to Deuterated Propyl Paraben

Once the deuterated propyl paraben-d7 has been synthesized and purified, the next step is the conjugation of a sulfate group. This process mimics one of the major metabolic pathways of parabens in the body. researchgate.netnih.gov The sulfation reaction typically targets the hydroxyl group on the aromatic ring of the paraben.

A common laboratory method for sulfating phenolic compounds involves the use of a sulfating agent, such as sulfur trioxide pyridine complex, in an aprotic solvent. This reagent is relatively mild and selective for hydroxyl groups. The reaction proceeds via an electrophilic attack of the sulfur trioxide on the oxygen atom of the hydroxyl group, followed by deprotonation to yield the sulfate ester.

Alternatively, enzymatic methods can be employed. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. europa.eu While this method offers high selectivity, it is generally more complex and costly to perform on a preparative scale compared to chemical synthesis.

Characterization of Isotopic Enrichment and Purity for Research Applications

Following the synthesis, it is essential to thoroughly characterize the final product, this compound, to confirm its chemical identity, isotopic enrichment, and purity. This is typically accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms in a molecule. rsc.orgrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.ukwikipedia.org This provides a straightforward way to confirm the deuteration of the propyl chain in propyl paraben-d7.

²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei. wikipedia.orgsigmaaldrich.com The resulting spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing definitive evidence of their incorporation. wikipedia.org

¹³C NMR (Carbon-13 NMR): The presence of deuterium atoms can also be observed in the ¹³C NMR spectrum. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern due to C-D coupling, and their signals may be shifted slightly upfield compared to their protonated counterparts.

The following table illustrates the expected changes in the NMR spectra upon successful deuteration of the propyl group of propyl paraben.

NucleusExpected Observation for Propyl Paraben-d7
¹H Disappearance or significant reduction of signals corresponding to the propyl chain protons.
²H Appearance of signals in the region corresponding to the propyl chain. wikipedia.org
¹³C Splitting of the signals for the carbon atoms of the propyl chain due to C-D coupling.

Mass spectrometry (MS) is the primary technique used to quantify the isotopic enrichment of a deuterated compound. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can accurately resolve the mass difference between the deuterated and non-deuterated molecules. nih.gov

The isotopic purity is determined by comparing the intensity of the mass spectral peak corresponding to the fully deuterated molecule (d7) to the intensities of the peaks for partially deuterated (d1-d6) and non-deuterated (d0) species. rsc.org The percentage of isotopic enrichment can be calculated using the following formula:

Isotopic Enrichment (%) = [Intensity(d7) / (Sum of Intensities of all Isotopologues)] x 100

The table below shows a hypothetical example of mass spectrometry data for a sample of this compound and the calculation of its isotopic enrichment.

IsotopologueMass-to-Charge Ratio (m/z)Relative Intensity
d0 (non-deuterated)260.030.5
d1261.041.0
d2262.041.5
d3263.052.0
d4264.053.0
d5265.065.0
d6266.0610.0
d7 (fully deuterated)267.07977.0
Total Intensity 1000.0
Isotopic Enrichment 97.7%

Chromatographic Purity Evaluation

The purity of this compound, a deuterated internal standard, is a critical parameter for its use in quantitative analytical studies. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for determining the chemical and isotopic purity of this reference material.

High-Performance Liquid Chromatography coupled with ultraviolet (UV) detection is a widely used technique for assessing the purity of parabens and their derivatives. A reversed-phase HPLC method can effectively separate this compound from potential impurities, including non-deuterated Propyl Paraben Sulfate and other related substances. The method's validation would typically include parameters such as linearity, accuracy, precision, and specificity to ensure reliable and accurate purity assessment.

For a more sensitive and specific analysis, LC-MS/MS is the method of choice. This technique is not only capable of separating the analyte from impurities but also confirming its identity and isotopic labeling pattern through mass analysis. In the context of this compound, LC-MS/MS is used to quantify the levels of unlabeled (d0) and partially labeled isotopic variants, which is crucial for establishing the isotopic purity of the standard. A study on the bioanalysis of propylparaben (B1679720) and its sulfate conjugates utilized stable isotope-labeled internal standards, including d4-propylparaben and the d4-labeled internal standards of their sulfate conjugates, highlighting the application of such compounds in quantitative analysis nih.gov.

The chromatographic purity of a certified reference material like this compound is typically expected to be high, often exceeding 98%. The evaluation ensures that the standard is free from any significant impurities that could interfere with its use in analytical applications.

Detailed Research Findings:

While a specific certificate of analysis for this compound is not publicly available, the purity of analogous certified reference materials for parabens is well-documented. For instance, a reversed-phase HPLC method for the simultaneous estimation of methylparaben and propylparaben has been developed and validated, demonstrating the utility of this technique for purity assessment phytojournal.com. Another study describes a single RP-HPLC assay method for the analysis of bulk raw material batches of four different parabens, which was successfully validated according to ICH guidelines oup.com.

The findings from these studies indicate that robust chromatographic methods are available for the quality control of paraben standards. These methods are capable of separating and quantifying the main compound and any potential impurities with high precision and accuracy.

Below is an interactive data table representing typical results from a chromatographic purity evaluation of a certified reference standard of this compound, based on established analytical methodologies for parabens.

Table 1: Representative Chromatographic Purity Data for this compound

ParameterMethodSpecificationResult
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Purity LC-MS/MS≥ 98% Deuterated99.2% (d7)
Unlabeled (d0) Impurity LC-MS/MS≤ 1.0%0.3%
Other Impurities HPLC-UV≤ 1.0%0.2%

Advanced Analytical Methodologies Leveraging Propyl Paraben Sulfate D7

Mass Spectrometry (MS)-Based Quantification Frameworks

Mass spectrometry has become the gold standard for the sensitive and selective quantification of trace-level compounds in complex matrices. In this context, Propyl Paraben Sulfate-d7 is integral to quantification frameworks that demand the highest levels of accuracy. The use of stable isotope-labeled internal standards, such as this compound, is a foundational strategy to correct for variations in sample preparation, instrument response, and matrix effects. nih.govlcms.cznih.gov These deuterated analogs exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, chromatography, and ionization, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

For the analysis of polar and non-volatile metabolites like paraben sulfates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and most effective technique. nih.govnih.gov The coupling of liquid chromatography for physical separation with tandem mass spectrometry for specific detection allows for unparalleled sensitivity and selectivity. nih.gov In these protocols, this compound is added at a known concentration to samples at the beginning of the workflow, enabling reliable quantification of the endogenous Propyl Paraben Sulfate (B86663). nih.gov

The primary goal of chromatographic separation in the context of isotope dilution analysis is not to resolve the deuterated standard from the native analyte, but rather to ensure they co-elute perfectly while being separated from other matrix components that could cause ion suppression or interference. Their near-identical physicochemical properties mean they exhibit virtually the same retention time under typical reversed-phase LC conditions.

Optimized separations are crucial for robust and reproducible results. Research has demonstrated the successful use of various column chemistries and mobile phases for the analysis of parabens and their metabolites. High-efficiency columns, such as those used in Ultra-High-Performance Liquid Chromatography (UHPLC), provide sharp, well-defined peaks, enhancing the accuracy of quantification. nih.govlcms.cz

Table 1: Representative LC Parameters for Paraben Sulfate Analysis
ParameterDescriptionSource
Column Type Reversed-phase columns like Waters ACQUITY UPLC HSS T3 or Kinetex C18 are commonly employed for their ability to retain and separate polar and non-polar compounds. nih.govnih.gov
Mobile Phase A Aqueous solution, often containing a buffer like ammonium (B1175870) acetate (B1210297) or a weak acid such as formic acid to control pH and improve ionization. researchgate.net
Mobile Phase B Organic solvent, typically acetonitrile (B52724) or methanol (B129727), used to elute analytes from the column. researchgate.net
Elution Mode A gradient elution, where the proportion of the organic mobile phase is increased over time, is typically used to effectively separate analytes with differing polarities. researchgate.net
Flow Rate Flow rates are optimized based on the column dimensions, typically in the range of 0.3-0.6 mL/min for analytical scale UHPLC. researchgate.net

Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. researchgate.net For analysis of paraben sulfates, electrospray ionization (ESI) in the negative ion mode is typically preferred as it efficiently generates the deprotonated molecular ion [M-H]⁻. nih.govnih.gov

The MRM process involves two stages of mass filtering. First, the quadrupole (Q1) is set to isolate the m/z of the precursor ion (e.g., [M-H]⁻ of Propyl Paraben Sulfate). This isolated ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored by the third quadrupole (Q3). This precursor-to-product ion pair is called an MRM transition and is highly specific to the target analyte.

For this compound, the precursor ion will have a mass 7 Da higher than its unlabeled counterpart due to the seven deuterium (B1214612) atoms. The fragmentation process, however, remains the same. This mass difference allows the instrument to monitor transitions for both the analyte and the internal standard simultaneously.

Table 2: Illustrative MRM Transitions for Propyl Paraben Sulfate Analysis in Negative Ion Mode
CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Transition Description
Propyl Paraben Sulfate259.0179.0Loss of SO₃ (sulfate group, ~80 Da)
This compound266.0186.0Loss of SO₃ from the deuterated precursor

Note: The m/z values are nominal and would be measured with high precision on a modern mass spectrometer.

The fragmentation patterns of deuterated analytes are generally analogous to their non-deuterated forms. researchgate.net The primary fragmentation pathway for sulfated compounds under collision-induced dissociation (CID) is the characteristic neutral loss of the sulfate group (SO₃), which corresponds to a mass loss of approximately 80 Da. researchgate.netnih.gov

In the case of Propyl Paraben Sulfate, the fragmentation of the precursor ion at m/z 259.0 would yield a major product ion at m/z 179.0, corresponding to the deprotonated propyl paraben molecule. For this compound, the same neutral loss of SO₃ occurs. The precursor ion at m/z 266.0 fragments to a product ion at m/z 186.0, which is the deprotonated, d7-labeled propyl paraben. This conservation of the fragmentation pathway is fundamental to the utility of deuterated standards, as it ensures that the analytical response is comparable to the native analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to highly polar and non-volatile compounds like Propyl Paraben Sulfate is limited. nih.gov Direct analysis by GC-MS is not feasible because sulfated conjugates will not vaporize at the temperatures used in GC inlets; instead, they will decompose.

To make such compounds amenable to GC-MS analysis, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile moieties. nih.gov For instance, a technique involving in-situ derivatization with acetic anhydride (B1165640) has been used for non-sulfated parabens. nih.gov However, this process adds complexity and potential variability to the sample preparation workflow. Consequently, LC-MS/MS is overwhelmingly the preferred method for the direct analysis of paraben sulfates, avoiding the need for derivatization.

Isotope Dilution Mass Spectrometry (IDMS) as a Primary Reference Method

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary or "gold standard" reference method for its potential to achieve the highest level of metrological accuracy. scribd.com The use of this compound is the cornerstone of the IDMS approach for quantifying Propyl Paraben Sulfate.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to the sample. The labeled standard equilibrates with the endogenous, unlabeled analyte. scribd.com The mixture is then processed and analyzed by MS. Because the labeled and unlabeled compounds are affected identically by extraction inefficiencies, matrix-induced ion suppression, and instrument variability, the ratio of their measured signals remains constant. nih.gov By measuring the peak area ratio of the native analyte to the isotopically labeled standard, and comparing this to a calibration curve constructed with the same standards, a highly accurate and precise concentration of the native analyte in the original sample can be determined. scribd.com This effectively cancels out most sources of systematic and random error that can plague other quantification methods.

Method Validation Paradigms in Quantitative Research

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative analytical methods, particularly those employing mass spectrometry. Its role is pivotal in ensuring the accuracy and reliability of the data generated. Method validation is a comprehensive process that demonstrates an analytical method is suitable for its intended purpose. For quantitative research involving this compound, this process adheres to stringent validation paradigms to ensure data integrity.

Establishment of Calibration Curves and Assessment of Linearity

In quantitative analysis, the calibration curve is fundamental for determining the concentration of an analyte in an unknown sample. When using this compound as an internal standard for the quantification of propyl paraben sulfate, a series of calibration standards are prepared with known concentrations of the non-labeled analyte (propyl paraben sulfate). A fixed concentration of this compound is added to each of these standards, as well as to the unknown samples.

The samples are then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument measures the peak area response for both the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in the calibration standards.

Linearity is the assessment of how well this plotted relationship can be represented by a straight line. A linear relationship is desirable as it simplifies the calculation of the unknown concentration. The linearity of the method is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.000. For the analysis of propyl paraben and its metabolites, correlation coefficients greater than 0.99 are generally considered acceptable. nih.gov

Interactive Table 1: Representative Calibration Curve Data for Propyl Paraben Sulfate using this compound as an Internal Standard

Nominal Concentration of Propyl Paraben Sulfate (ng/mL)Analyte Peak AreaInternal Standard (this compound) Peak AreaPeak Area Ratio (Analyte/IS)
5.012,550250,1000.050
10.025,200251,5000.100
25.063,000252,0000.250
50.0126,000251,0000.502
100.0251,000250,5001.002
250.0628,000251,2002.500
500.01,255,000250,8005.004

This table presents simulated data to illustrate a typical calibration curve. The consistent peak area of the internal standard and the linear increase in the peak area ratio with concentration are indicative of a well-performing assay.

Evaluation of Analytical Precision (Intra- and Inter-Assay Variability)

Analytical precision refers to the closeness of repeated measurements of the same sample. It is a measure of the random error of a method. Precision is typically assessed at two levels:

Intra-assay precision (repeatability): This evaluates the precision of the method within a single analytical run. It is determined by analyzing multiple replicates of a quality control (QC) sample at different concentration levels (low, medium, and high) on the same day and with the same instrument.

Inter-assay precision (intermediate precision): This assesses the precision of the method across different analytical runs. It is determined by analyzing the same QC samples on different days, often with different analysts and/or different equipment.

The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, a CV of less than 15% is generally acceptable for QC samples, except for the lower limit of quantification, where it may be up to 20%. In a study quantifying propylparaben (B1679720) and its sulfate conjugates, the use of d4-labeled internal standards for the sulfate conjugates resulted in inter- and intra-run precision for quality control samples of less than 5.3% and 4.4%, respectively, for all analytes. nih.gov

Interactive Table 2: Example of Intra- and Inter-Assay Precision Data for the Quantification of Propyl Paraben Sulfate

Quality Control SampleNominal Concentration (ng/mL)Intra-Assay Precision (n=6)Inter-Assay Precision (n=18, 3 runs)
Mean Conc. (ng/mL) CV (%)
Low QC15.014.84.1
Mid QC150.0151.23.5
High QC400.0398.52.9

This table demonstrates typical precision results. The low CV values indicate that the method is highly reproducible both within a single run and across multiple runs.

Determination of Analytical Accuracy and Recovery

Recovery, in the context of sample preparation, is the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration. While high and consistent recovery is desirable, the use of a co-eluting, isotopically labeled internal standard like this compound can compensate for lower or variable recovery because the internal standard is affected by the extraction process in the same way as the analyte.

Strategies for Matrix Effect Characterization and Compensation

The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue). This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy for compensating for matrix effects. This compound is an ideal internal standard because it is chemically identical to the analyte and has very similar physicochemical properties. Therefore, any matrix components that affect the ionization of propyl paraben sulfate will have a nearly identical effect on this compound. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is largely canceled out.

Characterization of the matrix effect is still a crucial part of method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) to the response of the analyte in a neat solution at the same concentration.

Analytical Sensitivity Assessment (Limit of Detection and Limit of Quantification)

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of an analyte. This is defined by two key parameters:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is the lowest point on the calibration curve.

The use of this compound as an internal standard can improve the signal-to-noise ratio, thereby enhancing the sensitivity of the method. For the analysis of propylparaben sulfate, analytical ranges have been established from 50.0 to 10,000 ng/mL. nih.gov

Advanced Sample Preparation Techniques for Complex Research Matrices

The analysis of this compound and its non-labeled counterpart from complex biological and environmental matrices requires efficient sample preparation to remove interfering substances and concentrate the analyte. Several advanced techniques are employed:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from liquid samples. The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Polymeric reversed-phase SPE cartridges are often effective for extracting parabens and their metabolites.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. It is a classic and effective method for sample cleanup.

Protein Precipitation: For biological samples like plasma or serum, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis. This is often achieved by adding an organic solvent like acetonitrile or methanol. In the analysis of propylparaben and its sulfate conjugates from rat plasma, protein precipitation was a key sample preparation step. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation technique that involves an extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE). While originally developed for pesticide analysis in food, its principles are applicable to a wide range of analytes and matrices.

The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the analytical instrument. The inclusion of this compound at the beginning of the sample preparation process is crucial as it allows for the correction of any analyte loss during these extraction and cleanup steps.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

The effective isolation and pre-concentration of propyl paraben sulfate from complex sample matrices are critical preliminary steps in its analysis. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for this purpose, and their optimization is paramount for achieving high recovery and sample purity. The use of this compound is integral to monitoring and optimizing these extraction procedures.

Solid Phase Extraction (SPE)

SPE is a preferred technique for its selectivity, reduced solvent consumption, and potential for automation. lew.ro The optimization of an SPE method for propyl paraben sulfate would involve a systematic evaluation of several parameters, with this compound spiked into the initial sample to track recovery at each stage.

Key optimization parameters include the selection of the appropriate sorbent material, pH of the sample and elution solvents, and the composition of wash solutions. thermofisher.comsigmaaldrich.com For a polar, water-soluble compound like propyl paraben sulfate, a reversed-phase sorbent such as C18 or a polymer-based sorbent would be a logical starting point. lew.ronih.gov

The optimization process would typically follow these steps:

Sorbent Selection: Testing various sorbents (e.g., C18, C8, polymeric) to determine the one that provides the best retention and subsequent elution of propyl paraben sulfate.

pH Adjustment: The pH of the sample is adjusted to ensure the analyte is in a neutral form for optimal retention on a reversed-phase sorbent. For propyl paraben sulfate, maintaining a slightly acidic pH would suppress the ionization of the sulfate group, enhancing its retention.

Wash Step Optimization: A series of wash solutions with increasing organic solvent strength are tested. The goal is to remove interferences without eluting the analyte. The recovery of this compound is monitored in each wash fraction.

Elution Step Optimization: The composition and volume of the elution solvent are optimized to ensure complete elution of the analyte from the sorbent. A strong organic solvent, such as methanol or acetonitrile, often with a modifier like ammonium hydroxide (B78521) to ensure the analyte is in its ionic form, would be evaluated.

Table 1: Hypothetical SPE Optimization Parameters for Propyl Paraben Sulfate Analysis

ParameterCondition 1Condition 2Condition 3Monitored by
Sorbent C18PolymericC8This compound Recovery
Sample pH 3.05.07.0This compound Recovery
Wash Solvent 5% Methanol10% Methanol20% MethanolThis compound Loss
Elution Solvent 90% Methanol90% ACN90% Methanol w/ 1% NH4OHThis compound Recovery

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases. For a polar metabolite like propyl paraben sulfate, direct extraction into a nonpolar organic solvent is inefficient. Therefore, an ion-pair LLE approach is often necessary.

In this strategy, an ion-pairing reagent is added to the aqueous sample to form a neutral complex with the negatively charged propyl paraben sulfate. This complex is then more readily extracted into an organic solvent. The optimization of LLE would involve:

Selection of Organic Solvent: Different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) are tested for their efficiency in extracting the ion-pair complex.

Choice of Ion-Pairing Reagent: Various reagents, such as tetraalkylammonium salts, are evaluated for their ability to form a stable, extractable complex.

pH Optimization: The pH of the aqueous phase is adjusted to facilitate the formation of the ion pair.

Extraction Conditions: Parameters such as the solvent-to-sample ratio and the number of extraction steps are optimized to maximize recovery.

Throughout the optimization of both SPE and LLE, the consistent recovery of this compound across a range of concentrations provides confidence in the method's ruggedness and accuracy for the analysis of the native analyte.

Derivatization Strategies for Enhanced Ionization and Chromatographic Performance

While LC-MS/MS is the predominant technique for the analysis of polar metabolites like propyl paraben sulfate, derivatization can sometimes be employed to improve chromatographic performance and enhance ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com this compound would be subjected to the same derivatization reaction as the analyte, serving as a benchmark for reaction efficiency and correcting for any variability in the process.

For GC-MS analysis, the high polarity and low volatility of propyl paraben sulfate necessitate derivatization to make it amenable to this technique. Common derivatization strategies for compounds containing hydroxyl and sulfate groups include silylation and acylation. jfda-online.comresearchgate.net

Silylation: This is a common derivatization technique where an active proton in a functional group is replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS). Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar hydroxyl and sulfate groups into less polar, more volatile silyl derivatives.

Acylation: Acylation involves the introduction of an acyl group into a molecule. Reagents such as acetic anhydride or trifluoroacetic anhydride can be used to derivatize the hydroxyl group of propyl paraben sulfate. nih.gov This increases the compound's volatility and can improve its chromatographic peak shape.

The optimization of a derivatization reaction involves evaluating the choice of reagent, reaction time, temperature, and the ratio of reagent to sample. The goal is to achieve a complete and reproducible reaction. This compound is essential in this process to ensure that the derivatization of the analyte is complete and to provide an accurate internal standard for quantification.

Table 2: Potential Derivatization Strategies for Propyl Paraben Sulfate

Derivatization StrategyReagent ExampleTarget Functional GroupAnalytical Advantage
Silylation BSTFAHydroxyl, SulfateIncreased volatility for GC-MS
Acylation Acetic AnhydrideHydroxylImproved chromatographic peak shape
Alkylation DiazomethaneSulfateEnhanced stability and volatility

For LC-MS/MS, while derivatization is less common, it can be used to enhance ionization efficiency. For instance, derivatization to introduce a permanently charged group can improve the response in electrospray ionization (ESI). However, for a compound that is already ionic like propyl paraben sulfate, direct analysis is typically preferred.

Application in Mechanistic Biotransformation and Isotope Tracing Studies

Elucidation of Xenobiotic Biotransformation Pathways Using Stable Isotope Tracers

Stable isotope tracers are instrumental in mapping the metabolic pathways of foreign compounds. By introducing a labeled substance into a biological system, researchers can distinguish the compound and its metabolites from the myriad of other molecules present.

Studies involving the administration of deuterium-labeled parabens, such as propylparaben-d4, have been crucial in understanding their metabolic fate in humans. Following dermal application of a cream containing deuterated methyl-, ethyl-, and propylparaben (B1679720), researchers were able to measure the levels of the labeled parent compounds and their conjugated metabolites in blood and urine samples over a 48-hour period. nih.govelsevierpure.com This demonstrates the principle of how a deuterium (B1214612) label on the propyl paraben molecule allows for its unambiguous identification and quantification in biological matrices.

In a similar vein, oral administration of deuterium-labeled methyl-, iso-butyl-, and n-butylparaben to human volunteers allowed for the detailed investigation of their metabolism and urinary excretion. nih.gov The deuterium labels were essential for distinguishing the administered parabens and their metabolites from any background exposure.

The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net

For parabens, a major Phase I metabolic pathway is the hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA). researchgate.net Subsequently, PHBA and the parent paraben can undergo Phase II conjugation reactions, such as sulfation and glucuronidation. researchgate.net The use of deuterium-labeled propylparaben has enabled the identification and quantification of these metabolic products.

Following dermal exposure to propylparaben-d4, both the unchanged deuterated parent compound and its conjugated metabolites were detected, indicating that both Phase I and Phase II metabolism occur. nih.govelsevierpure.com Similarly, after oral dosage of other deuterated parabens, researchers identified not only the conjugated parent compounds but also oxidized metabolites, representing further Phase I metabolic transformations. nih.gov These findings underscore the power of isotope labeling in comprehensively mapping metabolic pathways.

The table below summarizes the key pharmacokinetic parameters of deuterated parabens following dermal application, illustrating how such data is generated through isotope tracing studies. nih.gov

ParameterMethylparaben-d4Ethylparaben-d4Propylparaben-d4
Average Peak Level Time (Tmax) 7.8 hours10.5 hours5.3 hours
Terminal Elimination Half-life (T½) 12.2 hours12.0 hours9.3 hours
Fractional Urinary Excretion (Fue) 1.7%2.3%1.9%

This table is based on data from a study on the pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans. nih.gov

Investigating Enzymatic Reaction Mechanisms and Kinetic Isotope Effects

By comparing the reaction rates of the deuterated and non-deuterated forms of a substrate, researchers can infer the nature of the transition state and the mechanism of the enzymatic reaction. For the metabolism of propyl paraben, this could be applied to study the enzymes responsible for its hydrolysis and conjugation.

Flux Analysis and Metabolic Network Reconstruction in Biological Systems

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. Stable isotope tracers are central to this methodology. By introducing a labeled substrate and measuring the distribution of the label in downstream metabolites, it is possible to determine the flow of molecules through different metabolic pathways.

Although there are no specific studies found that utilize Propyl Paraben Sulfate-d7 for metabolic flux analysis, this approach could theoretically be used to understand how the presence of propyl paraben and its metabolites perturbs endogenous metabolic networks. For instance, by tracing the deuterium label, one could investigate the impact of propyl paraben metabolism on pathways such as the tricarboxylic acid (TCA) cycle or amino acid metabolism. Such studies would provide a more dynamic and integrated view of the biological effects of this xenobiotic.

Integration Within Omics Disciplines and Environmental Analytical Science

Role in Targeted Metabolomics for Xenobiotic Conjugates

In the realm of targeted metabolomics, Propyl Paraben Sulfate-d7 is instrumental for the accurate quantification of xenobiotic conjugates. Xenobiotics like propyl paraben are metabolized in the body, often through conjugation with sulfate (B86663) groups, to facilitate their excretion. nih.gov The resulting propyl paraben sulfate is a key biomarker of exposure.

The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative mass spectrometry. nih.gov This is because it behaves nearly identically to the non-labeled analyte (propyl paraben sulfate) during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov By adding a known amount of this compound to a sample, any variations in the analytical process that might lead to under- or overestimation of the native analyte can be corrected for, a technique known as isotope dilution mass spectrometry. nih.gov This ensures high precision and accuracy in determining the concentration of propyl paraben sulfate in biological samples such as urine and plasma. nih.gov

Recent metabolomics studies have investigated the association between paraben exposure and changes in the human metabolome. nih.govnih.gov The ability to accurately measure the concentration of paraben metabolites, including the sulfated forms, is fundamental to establishing these correlations and understanding the biological pathways affected by paraben exposure.

Methodological Contributions to Exposomics Research

Exposomics aims to comprehensively characterize all environmental exposures an individual experiences over their lifetime. The precise measurement of biomarkers of exposure is a cornerstone of this field.

This compound plays a crucial role in the development and validation of robust analytical platforms for assessing human exposure to parabens. These platforms, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to simultaneously measure a wide range of environmental chemicals and their metabolites in biological samples. nih.gov The inclusion of deuterated internal standards for each class of compounds, including paraben sulfates, is essential for achieving the high-throughput and accurate quantification required for large-scale exposomics studies. lcms.cz

The following table illustrates typical parameters in an LC-MS/MS method for the analysis of paraben sulfates where a deuterated internal standard like this compound would be employed.

ParameterValue
Chromatography Column Reversed-phase C18
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition (Analyte) Analyte-specific precursor > product ion
MS/MS Transition (Standard) Deuterated precursor > product ion

By enabling accurate quantification of propyl paraben sulfate in human populations, this compound indirectly contributes to source apportionment studies. Elevated levels of specific paraben metabolites can be linked to the use of certain personal care products, pharmaceuticals, or ingestion of contaminated food. nih.govnih.gov Accurate exposure data helps epidemiologists and environmental scientists to identify the primary sources and pathways of paraben exposure, which is critical for public health assessments and regulatory decisions.

Applications in Environmental Fate and Biodegradation Research Methodologies

While primarily used as an internal standard for quantification, the principles of isotopic labeling embodied by this compound are also central to research on the environmental fate of pollutants.

In studies investigating the transformation of propyl paraben in the environment, stable isotope-labeled compounds can be used as tracers. researchgate.net Although this compound itself is a metabolite, a deuterated version of the parent compound, propyl paraben-d7, could be introduced into an environmental system (e.g., a water or soil sample) to trace its degradation into various transformation products, including propyl paraben sulfate. The distinct mass of the deuterated transformation products allows them to be clearly distinguished from the naturally occurring, non-labeled compounds, enabling researchers to accurately track degradation pathways and rates.

Stable Isotope Probing (SIP) is a powerful technique in microbial ecology that links metabolic function to microbial identity. nih.gov In a hypothetical SIP study, a deuterated substrate, such as propyl paraben-d7, could be supplied to a microbial community. peerj.com Microorganisms that are capable of degrading propyl paraben would incorporate the deuterium (B1214612) into their biomass (e.g., DNA, RNA, or lipids). univie.ac.atresearchgate.net By extracting and analyzing these biomarkers, researchers can identify the specific microbes responsible for the bioremediation of propyl paraben. While this application uses a labeled parent compound rather than the sulfated metabolite, it highlights the broader utility of deuterated compounds in understanding the biological process of degradation. The use of deuterated compounds in this manner can provide insights into the metabolic activities of single cells within complex microbial communities. nih.gov

Quality Assurance and Methodological Rigor in Research with Propyl Paraben Sulfate D7

Best Practices for Internal Standard Selection and Application in Quantitative Assays

The selection and application of an appropriate internal standard are paramount for the accuracy and precision of quantitative assays. musechem.com Propyl Paraben Sulfate-d7 is an ideal internal standard for the quantification of propyl paraben sulfate (B86663) due to its structural and chemical similarity to the analyte.

Key selection criteria for this compound as an internal standard include:

High Isotopic Purity: The internal standard should have a high degree of deuteration to minimize isotopic crosstalk with the unlabeled analyte. amazonaws.com

Chemical Purity: It must be free from impurities that could interfere with the analysis of the target analyte.

Co-elution with the Analyte: In chromatographic methods, the internal standard should ideally co-elute with the analyte to compensate for matrix effects effectively. waters.com

Stability: The deuterium (B1214612) labels must be stable and not undergo back-exchange with protons from the solvent or matrix. acanthusresearch.com

Best practices for its application involve:

Consistent Addition: A fixed and known amount of this compound must be added to all samples, including calibrators and quality control samples, early in the sample preparation process. musechem.com

Equilibration: Ensuring complete equilibration of the internal standard with the sample matrix is crucial for accurate quantification.

Monitoring Ion Ratios: The ratio of the response of the analyte to the internal standard is used for quantification, which corrects for variations in sample preparation and instrument response. musechem.com

A summary of best practices is provided in the table below.

PracticeRationale
High Isotopic Purity Minimizes interference from the natural isotopes of the analyte, ensuring a distinct mass spectrometric signal.
Chemical Purity Prevents co-eluting impurities from affecting the ionization and detection of the analyte or the internal standard.
Chromatographic Co-elution Ensures that both the analyte and the internal standard experience the same matrix effects, leading to accurate correction. waters.com
Label Stability Prevents loss of the isotopic label during sample preparation and analysis, which would lead to inaccurate quantification. acanthusresearch.com
Consistent Spiking Guarantees that the ratio of analyte to internal standard is solely dependent on the analyte concentration in the sample. musechem.com

Strategies for Ensuring Data Reproducibility and Inter-Laboratory Comparability

Data reproducibility is a cornerstone of scientific research. For studies involving this compound, several strategies can be employed to enhance reproducibility and enable meaningful comparisons between different laboratories.

Standardized Protocols: The development and use of detailed and standardized analytical methods are essential. This includes specifications for sample collection, storage, extraction, and instrumental analysis.

Method Validation: Thorough validation of the analytical method is required to demonstrate its accuracy, precision, linearity, and sensitivity. musechem.com This validation should be performed in each laboratory.

Use of Common Reference Materials: The availability and use of certified reference materials (CRMs) for propyl paraben sulfate, alongside this compound as an internal standard, can help to harmonize results across different laboratories.

Participation in Inter-Laboratory Comparison Studies: These studies, also known as proficiency testing, allow laboratories to assess their performance against their peers and identify any systematic biases.

The following table outlines key strategies for improving data quality.

StrategyObjective
Standardized Operating Procedures (SOPs) To ensure that the analytical procedure is performed consistently within and between laboratories.
Comprehensive Method Validation To provide documented evidence that the method is fit for its intended purpose. musechem.com
Use of Certified Reference Materials To provide a common point of reference for calibration and quality control, ensuring traceability of measurements.
Proficiency Testing (PT) Schemes To externally assess and compare the performance of a laboratory's analytical measurements. i2analytical.com

Development of Reference Materials and Proficiency Testing Programs

The development of certified reference materials (CRMs) and the establishment of proficiency testing (PT) programs are critical for ensuring the quality and comparability of data generated in studies of this compound.

Reference Material Development:

A CRM for propyl paraben sulfate would typically be a well-characterized material with a certified concentration of the analyte. The development process involves:

Material Selection and Preparation: Choosing a suitable matrix (e.g., human serum, urine) and preparing a large, homogeneous batch.

Homogeneity and Stability Studies: Ensuring that the analyte is uniformly distributed within the material and remains stable over time under specified storage conditions. nih.gov

Value Assignment: Determining the certified value of the analyte concentration through a combination of high-accuracy methods, often involving isotope dilution mass spectrometry with this compound. nih.gov

Proficiency Testing Programs:

PT programs involve the regular distribution of blind samples to participating laboratories for analysis. i2analytical.com The results are then compared to a reference value, and each laboratory's performance is evaluated. Such programs for propyl paraben sulfate would help to:

Identify analytical problems within laboratories.

Provide an objective means of assessing and documenting the reliability of the data.

Promote the use of standardized and validated methods.

Data Processing and Statistical Analysis Considerations for Isotopic Data

The data generated from analyses using this compound requires specific considerations during processing and statistical analysis.

Data Processing:

Isotope Dilution Calculation: The concentration of the analyte is calculated based on the measured isotope ratio of the analyte to the internal standard, the known amount of internal standard added, and the response factor determined from a calibration curve. icpms.cz

Correction for Isotopic Contribution: It is important to correct for the natural isotopic abundance of the analyte and any isotopic impurities in the internal standard.

Mass Bias Correction: In some mass spectrometric techniques, a correction for mass bias may be necessary to ensure accurate isotope ratio measurements. nih.gov

Statistical Analysis:

Uncertainty Estimation: A full uncertainty budget should be calculated to provide a quantitative measure of the confidence in the final result. This includes contributions from the purity of the standards, the calibration curve, and the precision of the measurements.

Statistical Tests: Appropriate statistical tests should be used to compare results between different groups or to assess trends over time. The use of an internal standard generally leads to data with lower variance, which can improve the statistical power of these tests. scispace.com

The table below summarizes key data processing and statistical considerations.

ConsiderationImportance
Isotope Dilution Calculation Forms the basis of quantification in isotope dilution mass spectrometry, providing high accuracy and precision. icpms.cz
Isotopic Contribution Correction Ensures that the measured isotope ratios accurately reflect the relative amounts of the analyte and the internal standard.
Mass Bias Correction Improves the accuracy of isotope ratio measurements, particularly in high-precision applications. nih.gov
Uncertainty Budget Provides a transparent and quantitative assessment of the quality of the measurement result.
Appropriate Statistical Methods Ensures that the conclusions drawn from the data are statistically sound and robust.

Future Research Trajectories and Emerging Methodologies for Deuterated Analogs

Innovations in Isotopic Labeling Synthesis and Purification Technologies

Late-Stage Hydrogen Isotope Exchange (HIE): A significant advancement is the use of late-stage direct hydrogen isotope exchange (HIE). x-chemrx.comacs.org This technique allows for the introduction of deuterium (B1214612) into a molecule in the final steps of synthesis, avoiding the need for expensive, isotopically enriched starting materials. x-chemrx.com Catalysts, particularly those based on iridium and palladium, have shown high efficiency in facilitating selective HIE reactions under mild conditions. acs.orgmusechem.com This approach is more atom-economical and applicable to complex molecules. x-chemrx.com

Flow Chemistry: The adoption of flow synthesis offers numerous advantages over traditional batch methods for isotope labeling. x-chemrx.com Flow chemistry provides precise control over reaction parameters such as temperature and time, leading to improved mixing, enhanced safety, and often higher yields. x-chemrx.comacs.org

Purification Technologies: The purification of stable isotope-labeled compounds is critical for their application. While standard chromatographic techniques are common, advancements are being made to handle the specific challenges of separating isotopologues. The ability to produce and purify labeled monoclonal antibodies in Escherichia coli, for instance, highlights the progress in handling complex biomolecules, a methodology that can be adapted for smaller molecules. nih.gov

TechnologyAdvantageRelevance for Deuterated Analogs
Late-Stage HIE Cost-effective, high regioselectivity, applicable to complex molecules.Enables efficient synthesis without relying on expensive deuterated precursors. x-chemrx.com
Flow Chemistry Precise reaction control, improved safety, higher yields.Optimizes the labeling process, making it more scalable and reproducible. x-chemrx.comacs.org
Advanced Chromatography High-resolution separation of isotopologues.Ensures the high purity required for use as internal standards in quantitative analysis.

Development of Next-Generation Analytical Platforms for High-Throughput Isotopic Analysis

The analysis of deuterated compounds is central to their utility. Next-generation analytical platforms are focusing on increased speed, sensitivity, and automation to facilitate high-throughput analysis.

Mass Spectrometry (MS): Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), remains the cornerstone for analyzing isotope-labeled compounds. nih.govsymeres.com Future developments aim to reduce offline testing and manual data interpretation by integrating artificial intelligence (AI) and machine learning for real-time monitoring and control. researchgate.net Multi-attribute monitoring (MAM) is an emerging approach that allows for the simultaneous measurement of several product attributes, increasing efficiency. nih.gov

High-Throughput Systems: To handle a large number of samples, as required in mass-casualty radiation events or large-scale environmental monitoring, automation is key. nih.gov The use of standardized microplate formats (e.g., 96-well plates) and robotic workstations can significantly increase the throughput of sample preparation and analysis. nih.gov Systems like the Rapid Automated Biodosimetry Tool (RABiT) exemplify this shift towards high-throughput automation. nih.gov

Advanced Instrumentation: The development of more sensitive and complex instruments, such as those combining high-resolution accurate mass (HRAM) gas chromatography-mass spectrometry (GC-MS) with intelligent data acquisition software, allows for automated and more confident identification of unknown compounds and their labeled analogs. healthcare-in-europe.com

Platform/TechniqueKey FeatureImpact on Isotopic Analysis
AI-Integrated MS Real-time monitoring, automated data interpretation.Reduces analysis time and potential for human error. researchgate.net
Multi-Attribute Monitoring (MAM) Simultaneous analysis of multiple compound attributes.Increases the efficiency and depth of characterization from a single run. nih.gov
Robotic Workstations Automated sample handling and preparation.Enables high-throughput screening for large-scale studies. nih.gov
HRAM GC-MS High-resolution, accurate mass measurements.Provides high confidence in the structural identification of deuterated compounds. healthcare-in-europe.com

Expanding the Scope of Application in Systems Chemical Biology and Environmental Forensics

Deuterated analogs like Propyl Paraben Sulfate-d7 are primarily used as internal standards, but the applications for stable isotope labeling are expanding into broader scientific fields.

Systems Chemical Biology: Stable isotope labeling is a powerful tool in proteomics and metabolomics for the quantitative profiling of cellular processes. science.govcreative-proteomics.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow researchers to track changes in protein abundance within complex biological systems. creative-proteomics.com Deuterated compounds can be used to trace metabolic pathways, providing detailed insights into how molecules are absorbed, distributed, and metabolized. clearsynth.com This helps in understanding the fundamental biology of cellular networks and the mechanism of action of xenobiotics.

Environmental Forensics: In environmental science, compound-specific isotope analysis (CSIA) is used to determine the sources and fate of contaminants. researchgate.net By analyzing the isotopic signatures of pollutants like parabens and their metabolites, researchers can trace their pathways in the environment. Deuterated standards are essential for the accurate quantification of these compounds in complex environmental matrices such as soil and water. zeochem.com This application is crucial for monitoring the impact of chemicals used in cosmetics and personal care products on ecosystems. wikipedia.org

Challenges and Opportunities in the Harmonization of Isotopic Research Data

As the use of deuterated analogs and isotopic analysis becomes more widespread, the need for data standardization and harmonization presents both challenges and opportunities.

Challenges:

Data Quality: There can be significant variability in the quality of isotopic data, especially when generated by different analytical techniques or laboratories. mdpi.com For example, data from quadrupole inductively coupled plasma mass spectrometry (Q-ICP-MS) can sometimes be of questionable quality, leading to flawed interpretations. mdpi.com

Lack of Standardized Protocols: The absence of common protocols for data collection and reporting makes it difficult to combine and compare datasets from different studies. nih.gov This is a major hurdle in collaborative and large-scale research efforts.

Opportunities:

Common Data Models (CDM): The development and adoption of a Common Data Model can standardize data collection and facilitate the integration of existing data from diverse sources. nih.gov

Best Practice Guidelines: Establishing and adhering to best practice guidelines for data generation, analysis, and reporting can significantly improve the reliability and reproducibility of isotopic research. nih.gov

Harmonization efforts are crucial for building large, high-quality datasets that can be used to address complex questions in biology, medicine, and environmental science, ultimately maximizing the value of research involving deuterated compounds.

Q & A

Q. What are the primary analytical methods for quantifying Propyl Paraben Sulfate-d7 in biological matrices?

To ensure accurate quantification, researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Key steps include:

  • Optimizing chromatographic separation using reversed-phase C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid) to resolve isotopic peaks .
  • Validating the method for sensitivity (limit of detection < 1 ng/mL), precision (CV < 15%), and recovery rates (85–115%) using spiked matrix samples .
  • Cross-validating results with nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic purity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Stability studies should follow a factorial design, testing variables such as temperature (-20°C, 4°C, 25°C), pH (3–9), and exposure to light. Methodological considerations include:

  • Using accelerated stability testing with periodic sampling over 30 days to model degradation kinetics .
  • Quantifying degradation products via high-resolution mass spectrometry (HRMS) and comparing them to reference spectra in databases like NIST .
  • Reporting deviations in stability using error propagation models to account for analytical and subsampling uncertainties .

Advanced Research Questions

Q. What isotopic effects might influence the use of this compound as an internal standard in metabolic studies?

While deuterated analogs reduce matrix effects, isotopic interference can occur due to:

  • Hydrogen-deuterium exchange in protic solvents, altering retention times in LC-MS. Mitigation involves using aprotic solvents (e.g., acetonitrile) and low-temperature storage .
  • Mass shift overlaps from co-eluting metabolites. Researchers should employ high-resolution MS (e.g., Orbitrap) with a resolving power > 30,000 to distinguish isotopic clusters .
  • Validation of deuterium retention via NMR after long-term storage to confirm isotopic stability .

Q. How can contradictory data on the pharmacokinetics of this compound be resolved?

Contradictions often arise from variability in study designs. A systematic approach includes:

  • Meta-analysis of published pharmacokinetic parameters (e.g., clearance, volume of distribution) with stratification by species, dose, and analytical methodology .
  • Sensitivity testing using physiologically based pharmacokinetic (PBPK) models to identify critical variables (e.g., protein binding affinity, hepatic extraction ratio) .
  • Controlled cross-laboratory studies with standardized protocols to isolate methodological biases .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

Reproducibility requires meticulous documentation of:

  • Deuteration efficiency : Quantify via isotopic abundance ratios using MS and validate with synthetic replicates (n ≥ 5) .
  • Purification protocols : Specify column types (e.g., silica gel for flash chromatography), solvent gradients, and crystallization conditions to minimize batch-to-batch variability .
  • Quality control : Include residual solvent analysis (GC-MS) and elemental analysis to confirm purity > 98% .

Methodological and Reporting Standards

Q. How should researchers address subsampling errors when analyzing trace levels of this compound in heterogeneous environmental samples?

To minimize subsampling bias:

  • Use rotary sample dividers for particulate samples and report the number of increments collected (minimum 30 increments for homogeneity) .
  • Apply analysis of variance (ANOVA) to partition variance between sampling and analytical errors, ensuring the sampling error fraction (sFE) is < 20% .
  • Document particle size distribution and pre-treatment steps (e.g., sieving, lyophilization) to enhance representativeness .

Q. What statistical frameworks are recommended for interpreting dose-response relationships involving this compound?

Dose-response analyses should:

  • Use non-linear mixed-effects modeling (NLME) to account for inter-individual variability and censored data (e.g., BQL values) .
  • Incorporate Bayesian hierarchical models to integrate prior data on paraben analogs, reducing uncertainty in low-dose extrapolation .
  • Report confidence intervals for EC50/IC50 values derived from bootstrap resampling (n = 10,000 iterations) .

Ethical and Integrity Considerations

Q. How can researchers avoid selective reporting when publishing negative or inconclusive results for this compound?

Adhere to the following guidelines:

  • Pre-register study protocols on platforms like ClinicalTrials.gov or OSF , detailing primary endpoints and statistical plans .
  • Use p-curve analysis to detect publication bias in meta-analyses and report all outcome measures, even if non-significant .
  • Disclose post hoc adjustments (e.g., multiple comparison corrections) in the methods section to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.